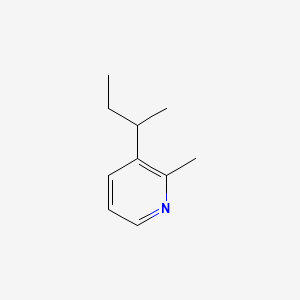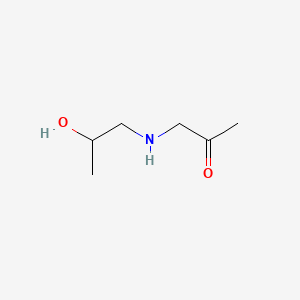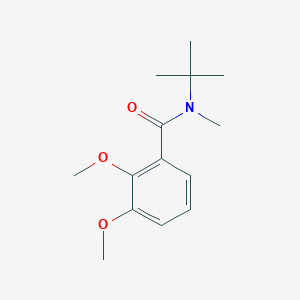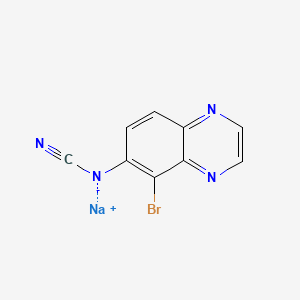
(R)-FTY-720 Phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-FTY-720 Phosphonate is a synthetic compound that belongs to the class of phosphonates, which are characterized by a stable carbon-to-phosphorus (C-P) bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-FTY-720 Phosphonate typically involves the use of phosphonate esters. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . The reaction conditions often include heating the reactants under reflux in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of ®-FTY-720 Phosphonate may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
®-FTY-720 Phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the alkyl group attached to the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Aplicaciones Científicas De Investigación
®-FTY-720 Phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of ®-FTY-720 Phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in phosphorus metabolism by mimicking the natural substrates of these enzymes. This inhibition can lead to altered cellular processes and potential therapeutic effects . The molecular targets include enzymes like farnesyl diphosphate synthase, which plays a crucial role in the mevalonate pathway .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-FTY-720 Phosphonate include other phosphonates like fosfomycin and aminomethylphosphonic acid . These compounds share the characteristic C-P bond and have similar chemical properties.
Uniqueness
What sets ®-FTY-720 Phosphonate apart is its specific structure and the resulting biological activity. Unlike other phosphonates, ®-FTY-720 Phosphonate has shown unique immunomodulatory effects, making it a promising candidate for therapeutic applications .
Conclusion
®-FTY-720 Phosphonate is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and biological activities make it a valuable subject of ongoing research and development.
Propiedades
Fórmula molecular |
C20H36NO4P |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
[(3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |
InChI |
InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m1/s1 |
Clave InChI |
XDSPSYJWGHPIAZ-HXUWFJFHSA-N |
SMILES isomérico |
CCCCCCCCC1=CC=C(C=C1)CC[C@@](CCP(=O)(O)O)(CO)N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)

![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)
![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)


![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)
![N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid](/img/structure/B13838764.png)



